molecular formula C10H13IO2S B8585247 2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene

Cat. No.: B8585247
M. Wt: 324.18 g/mol
InChI Key: UGWRTKGAMGVIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene is an organic compound with the molecular formula C10H13IO2S It is characterized by the presence of an iodine atom, an isopropyl group, and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene typically involves the iodination of a suitable precursor compound. One common method involves the reaction of 1-isopropyl-4-(methylsulfonyl)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 1-isopropyl-4-(methylsulfonyl)benzene.

Scientific Research Applications

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and methylsulfonyl group can play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-4-(methylsulfonyl)benzene: Similar structure but lacks the isopropyl group.

    2-Iodo-1-methyl-4-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene is unique due to the presence of both the isopropyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C10H13IO2S

Molecular Weight

324.18 g/mol

IUPAC Name

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13IO2S/c1-7(2)9-5-4-8(6-10(9)11)14(3,12)13/h4-7H,1-3H3

InChI Key

UGWRTKGAMGVIGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)S(=O)(=O)C)I

Origin of Product

United States

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